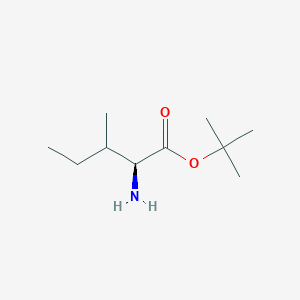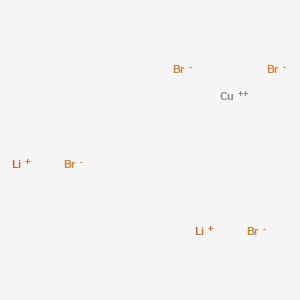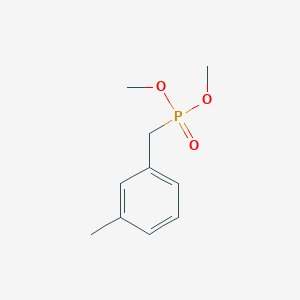
Dibenzyldichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyldichlorosilane (DBDCS) is a chemical compound that is widely used in scientific research. It is a derivative of silane, a compound that contains silicon and hydrogen. DBDCS is used in various applications, including organic synthesis, material science, and pharmaceutical research.
Applications De Recherche Scientifique
Bioinformatics and Computational Applications
Dibenzyldichlorosilane's role in bioinformatics is indirectly highlighted through the advancement of computational technologies in biological research. The integration of bioinformatics applications like BioBench, which utilizes genetic data for drug discovery and gene-based therapies, represents a paradigm shift in scientific computing and is crucial for processing large datasets that may involve compounds like Dibenzyldichlorosilane (Albayraktaroglu et al., 2005).
Chemical Reactions and Compound Synthesis
The chemical behavior of compounds related to Dibenzyldichlorosilane, such as trichlorosilane, has been studied extensively. For instance, the use of a Lewis base to initiate the dismutation of trichlorosilane showcases the nuanced reactivity differences between various carbene and silane compounds, potentially including Dibenzyldichlorosilane (Singh et al., 2012).
Material Science and Industrial Applications
Dibenzyldichlorosilane is also relevant in the field of materials science. The development of polymers and materials, particularly those featuring photolabile groups like the o-nitrobenzyl group, involves complex chemical processes that might include compounds like Dibenzyldichlorosilane. This research area is crucial for creating photodegradable hydrogels and other advanced materials (Zhao et al., 2012).
Geotechnical Engineering and Soil Treatment
In geotechnical engineering, compounds such as dimethyldichlorosilane, closely related to Dibenzyldichlorosilane, are used for soil treatment. This application is particularly important for creating water-repellent soils, which can be used in barriers or ground improvement. Understanding the impact of such treatments on soil type and its wettability properties is vital for environmental and construction applications (Ng & Lourenço, 2016).
Advanced Software for Scientific Research
The advancement of software tools like the Taverna Workbench and myExperiment social website also indirectly supports the research and application of Dibenzyldichlorosilane by providing a platform for workflow management and data analysis in life sciences (Roure & Goble, 2009).
Propriétés
Numéro CAS |
18414-36-3 |
|---|---|
Formule moléculaire |
C14H14Cl2Si |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
dibenzyl(dichloro)silane |
InChI |
InChI=1S/C14H14Cl2Si/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
PJMZOZSTBHYHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(Cl)Cl |
Autres numéros CAS |
18414-36-3 |
Description physique |
Dibenzyldichlorosilane appears as a clear to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)
![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)











![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)